molecular formula C15H19N3O2S B267368 N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Numéro de catalogue B267368
Poids moléculaire: 305.4 g/mol
Clé InChI: NIOSZRDSUPKARC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential applications in cancer treatment and metabolic disorders.

Mécanisme D'action

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide binds to the active site of glutaminase and inhibits its activity, leading to a decrease in the conversion of glutamine to glutamate. This inhibition results in a decrease in the production of ATP and NADPH, which are important for the growth and survival of cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to be selective for the kidney isoform of glutaminase (KGA) over the liver isoform (LGA).
Biochemical and Physiological Effects:
N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutaminase activity. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce tumor growth in vivo and sensitize cancer cells to other chemotherapeutic agents. In addition, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have potential applications in the treatment of metabolic disorders by reducing the production of glucose and fatty acids in the liver.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several advantages for lab experiments, including its selectivity for KGA over LGA, its ability to induce apoptosis in cancer cells, and its potential applications in the treatment of metabolic disorders. However, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

For the research on N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide include the development of more potent and selective inhibitors of glutaminase, the investigation of the role of glutaminase in other diseases such as neurodegenerative disorders, and the evaluation of N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other chemotherapeutic agents. In addition, the development of new delivery methods for N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its efficacy and reduce its toxicity.

Méthodes De Synthèse

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cyclopropanecarboxylic acid and subsequent amidation. The final product can be purified through recrystallization.

Applications De Recherche Scientifique

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been used in scientific research to study the role of glutaminase in cancer and metabolic disorders. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit glutaminase activity and reduce the growth of cancer cells in vitro and in vivo. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

Propriétés

Nom du produit

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Formule moléculaire

C15H19N3O2S

Poids moléculaire

305.4 g/mol

Nom IUPAC

N-[[3-(butanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19N3O2S/c1-2-4-13(19)16-11-5-3-6-12(9-11)17-15(21)18-14(20)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,16,19)(H2,17,18,20,21)

Clé InChI

NIOSZRDSUPKARC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

SMILES canonique

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.